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molecular formula C17H11Cl2NO2 B8722245 5-Chloro-2-(2-chlorophenyl)-7-(3-hydroxy-1-butynyl)-benzoxazole

5-Chloro-2-(2-chlorophenyl)-7-(3-hydroxy-1-butynyl)-benzoxazole

Cat. No. B8722245
M. Wt: 332.2 g/mol
InChI Key: AAKYWUJQMAQBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06372770B1

Procedure details

15.98 g (46.6 mmol) of 7-bromo-5-chloro-2-(2-chlorophenyl)-benzoxazole and 5 5.48 ml (69.9 mmol) of (±)-3-butyn-2-ol were heated for 6 h at 90-5° C. in 47 ml of toluene with 47 ml of triethylamine, 163.5 mg (233 μmol) of bis-triphenylphosphine-palladium(II)-dichloride and 8.9 mg (46.6 23 μmol) of copper(I) iodide. The reaction was filtered and the solid washed with toluene. The filtrate was evaporated in vacuo to dryness, the residue taken up in 150 ml of dichloromethane, extracted twice with 50 ml of 1 N HCl, dried with sodium sulfate, and filtered through 120 g of silica gel in a column. The title compound (11.11 g) was recovered as an off-white solid. A recrystallized sample from di-isopropyl ether had mp 129-31° C.
Quantity
15.98 g
Type
reactant
Reaction Step One
[Compound]
Name
5
Quantity
5.48 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
[Compound]
Name
bis-triphenylphosphine palladium(II)-dichloride
Quantity
163.5 mg
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
8.9 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]2[O:9][C:8]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[Cl:17])=[N:7][C:6]=2[CH:5]=[C:4]([Cl:18])[CH:3]=1.[CH3:19][CH:20]([OH:23])[C:21]#[CH:22].C(N(CC)CC)C>C1(C)C=CC=CC=1.[Cu]I>[Cl:18][C:4]1[CH:3]=[C:2]([C:22]#[C:21][CH:20]([OH:23])[CH3:19])[C:10]2[O:9][C:8]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[Cl:17])=[N:7][C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
15.98 g
Type
reactant
Smiles
BrC1=CC(=CC=2N=C(OC21)C2=C(C=CC=C2)Cl)Cl
Name
5
Quantity
5.48 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#C)O
Name
Quantity
47 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
bis-triphenylphosphine palladium(II)-dichloride
Quantity
163.5 mg
Type
reactant
Smiles
Name
Quantity
47 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
copper(I) iodide
Quantity
8.9 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
the solid washed with toluene
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo to dryness
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 50 ml of 1 N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through 120 g of silica gel in a column
CUSTOM
Type
CUSTOM
Details
The title compound (11.11 g) was recovered as an off-white solid

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C2=C(N=C(O2)C2=C(C=CC=C2)Cl)C1)C#CC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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